Lithium 2,3-Difluorobenzene sulfinate
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Overview
Description
Lithium 2,3-Difluorobenzene sulfinate is an organosulfur compound with the molecular formula C6H5F2LiO2S. It is a lithium salt of 2,3-difluorobenzenesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2,3-Difluorobenzene sulfinate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzenesulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the lithium salt.
Another method involves the continuous-flow double diazotization of m-phenylenediamine followed by the Balz-Schiemann reaction. This method is advantageous due to its high yield and reduced reaction time .
Industrial Production Methods
Industrial production of this compound often employs the Balz-Schiemann reaction due to its simplicity and the availability of raw materials. The process involves the diazotization of 2,3-difluoroaniline followed by hydro-dediazotization to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Lithium 2,3-Difluorobenzene sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: 2,3-Difluorobenzenesulfonic acid.
Reduction: 2,3-Difluorobenzenethiol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium 2,3-Difluorobenzene sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including electrolytes for lithium metal batteries
Mechanism of Action
The mechanism of action of Lithium 2,3-Difluorobenzene sulfinate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. It can also participate in redox reactions, altering the oxidation state of target molecules. The pathways involved include the inhibition of inositol monophosphatase and glycogen synthase kinase-3, which are crucial for its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,3-Difluorobenzene sulfinate
- Potassium 2,3-Difluorobenzene sulfinate
- Lithium 2,4-Difluorobenzene sulfinate
Uniqueness
Lithium 2,3-Difluorobenzene sulfinate is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. Compared to its sodium and potassium counterparts, the lithium salt has different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
lithium;2,3-difluorobenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S.Li/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXPSYFSHFHPLZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1)S(=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2LiO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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